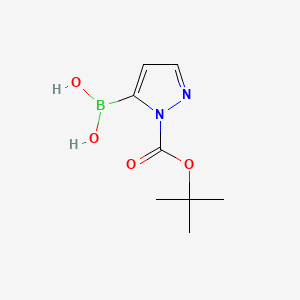

(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-6(9(13)14)4-5-10-11/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAIJKCROWPJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674568 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-54-3 | |

| Record name | 1-(1,1-Dimethylethyl) 5-borono-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-boronic acid, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected pyrazole ring coupled with a boronic acid moiety, makes it an important reagent for introducing the pyrazole scaffold into complex molecules, often through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and logical workflows, to facilitate its effective use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1217500-54-3 | ChemScene[1] |

| Molecular Formula | C₈H₁₃BN₂O₄ | ChemScene[1] |

| Molecular Weight | 212.01 g/mol | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 157-161 °C | Sigma-Aldrich |

| Boiling Point | 374.1 ± 52.0 °C at 760 mmHg | Sigma-Aldrich[2] |

| Topological Polar Surface Area (TPSA) | 84.58 Ų | ChemScene[1] |

| LogP | -0.6539 | ChemScene[1] |

| Storage Temperature | -20°C, sealed storage, away from moisture | ChemScene[1], Sigma-Aldrich[2] |

| Purity | ≥95% to ≥97% | Sigma-Aldrich, ChemScene[1] |

| SMILES | O=C(N1N=CC=C1B(O)O)OC(C)(C)C | ChemScene[1] |

Spectral Data

While specific spectra are often proprietary to the supplier, typical expected spectral data is crucial for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following are predicted and literature-reported chemical shifts for this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons and the tert-butyl group. The protons on the pyrazole ring are in a distinct electronic environment and their chemical shifts and coupling constants are characteristic.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the pyrazole ring.

Note: Actual spectral data should be obtained from the certificate of analysis for the specific batch of the compound being used.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that are widely applicable to organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A sharp melting range (typically 1-2 °C) is indicative of high purity.

Solubility Determination (Qualitative)

Understanding the solubility of the compound is essential for reaction setup and purification.

Apparatus:

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into a series of labeled test tubes.

-

Add a small volume (e.g., 1 mL) of a different solvent to each test tube.

-

Agitate the mixtures, for instance by vortexing, for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

The results can be categorized as soluble, sparingly soluble, or insoluble.

Logical and Experimental Workflows

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A typical workflow for this process is visualized below.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow

The synthesis of this compound itself often involves a multi-step process. A generalized synthetic workflow is depicted below.

Caption: A generalized synthetic pathway for the preparation of the title compound.

References

An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1217500-54-3

This technical guide provides a comprehensive overview of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly as precursors to inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its Boc-protecting group enhances its solubility in organic solvents, making it a versatile reagent in a variety of reaction conditions. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1217500-54-3 | [1][2][3] |

| Molecular Formula | C₈H₁₃BN₂O₄ | [4] |

| Molecular Weight | 212.01 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95-97% | [4][5] |

| Storage Conditions | -20°C, sealed, away from moisture | [4] |

Synthesis and Spectroscopic Data

Spectroscopic Data:

Although specific spectra are proprietary to commercial suppliers, typical analytical data includes:

-

¹H-NMR: Expected signals would include those for the tert-butyl protons of the Boc group, and the protons on the pyrazole ring.

-

¹³C-NMR: Signals corresponding to the carbons of the pyrazole ring, the Boc protecting group, and the carbon attached to the boron atom would be expected.

-

Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound.

Experimental Protocols

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for the coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] Of particular interest is the role of pyrazole derivatives as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.

This compound serves as a key starting material for the synthesis of a diverse library of pyrazole-containing compounds. Through Suzuki-Miyaura coupling, various aryl and heteroaryl moieties can be introduced at the 5-position of the pyrazole ring, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity against different JAK isoforms.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

Caption: The JAK-STAT signaling cascade.

Experimental Workflow: Synthesis of Pyrazole Derivatives

The synthesis of bioactive pyrazole derivatives using this compound typically follows a structured workflow, beginning with the Suzuki-Miyaura coupling to generate a diverse intermediate library, followed by further chemical modifications and biological screening.

Caption: General workflow for pyrazole-based drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries. The demonstrated potential of pyrazole derivatives as inhibitors of the JAK-STAT signaling pathway highlights the importance of this reagent in the ongoing development of novel therapeutics for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this important chemical entity.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Tert-butoxycarbonyl)-1H-pyrazol-5-ylboronic acid | 1217500-54-3 [chemicalbook.com]

- 3. 1217500-54-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structure and Stability of Boc-Protected Pyrazole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure and stability of N-tert-butoxycarbonyl (Boc)-protected pyrazole boronic acids. These compounds are of significant interest in medicinal chemistry and drug development as versatile building blocks. This document consolidates available data on their structural features, stability under various conditions, and outlines key experimental protocols for their synthesis and analysis. While specific crystallographic and quantitative stability data for the parent N-Boc-1H-pyrazole-4-boronic acid remains limited in publicly accessible literature, this guide extrapolates from known characteristics of the constituent moieties—the pyrazole ring, the boronic acid group, and the Boc-protecting group—to provide a robust predictive framework for its behavior.

Introduction

Pyrazole boronic acids are a class of heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry. The pyrazole scaffold is a common motif in many biologically active molecules, and the boronic acid functional group enables a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The introduction of a Boc-protecting group on the pyrazole nitrogen offers several advantages, including modulation of solubility and reactivity, and serves as a crucial strategic element in multi-step syntheses. Understanding the structural nuances and stability profile of these protected intermediates is paramount for their effective utilization in drug discovery and development pipelines.

Molecular Structure

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is planar.

-

Boronic Acid Group: The -B(OH)₂ group is attached to the C4 position of the pyrazole ring. Boronic acids are known to be trigonal planar in their free acid form.

-

Boc Protecting Group: The tert-butoxycarbonyl group is attached to one of the pyrazole nitrogens. The carbamate linkage introduces some steric bulk and influences the electronic properties of the pyrazole ring.

It is important to note that boronic acids can exist in equilibrium with their trimeric anhydride form, known as a boroxine, especially in the solid state or under dehydrating conditions.

Table 1: General Physicochemical Properties of N-Boc-1H-pyrazole-4-boronic acid and its Pinacol Ester

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| N-Boc-1H-pyrazole-4-boronic acid | 947533-31-5 | C₈H₁₃BN₂O₄ | 212.01 | 157-161 | Solid |

| 1-Boc-pyrazole-4-boronic acid pinacol ester | 632732-15-5 | C₁₄H₂₃BN₂O₄ | 294.15 | 82-86[1] | Solid[1] |

Stability Profile

The stability of Boc-protected pyrazole boronic acids is influenced by the inherent chemical liabilities of the boronic acid and the Boc-protecting group. The primary degradation pathways are hydrolysis (of both the C-B bond and the Boc group) and oxidation.

Hydrolytic Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, yielding the deprotected pyrazole boronic acid, tert-butanol (which can fragment to isobutylene), and carbon dioxide.[2][3] The C-B bond of aryl boronic acids is generally stable to acid, but protodeboronation can occur under harsh acidic conditions.[4]

-

Basic Conditions: The Boc group is generally stable under basic conditions.[3] The boronic acid group, being a Lewis acid, will form a more stable, tetracoordinate boronate salt in the presence of a base. The C-B bond is generally stable to basic hydrolysis.

-

Neutral Conditions: At neutral pH, Boc-protected pyrazole boronic acids are expected to be moderately stable in aqueous solutions. However, the presence of nucleophiles can facilitate the hydrolysis of the boronic acid.

Oxidative Stability

Boronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond and the formation of the corresponding phenol (a hydroxypyrazole in this case) and boric acid.[5] This degradation can be mediated by various oxidizing agents, including atmospheric oxygen over prolonged periods. The stability can be enhanced by diminishing the electron density on the boron atom.[5]

Thermal Stability

The Boc-protecting group can be removed thermally at elevated temperatures (typically above 150 °C).[6] The stability of the pyrazole and boronic acid moieties at these temperatures would need to be considered, as thermal degradation of the core structure could also occur.

Stability Enhancement

To mitigate stability issues, particularly during synthesis and purification, Boc-protected pyrazole boronic acids are often converted to more stable derivatives, such as pinacol esters.[7] These esters exhibit enhanced stability towards hydrolysis and oxidation while still being reactive in cross-coupling reactions.[7]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and stability assessment of Boc-protected pyrazole boronic acids.

Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

This protocol is adapted from a patented synthesis method.[8]

Materials:

-

1-Boc-4-bromopyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Dioxane (anhydrous)

-

Petroleum ether

-

Ethanol

Procedure:

-

To a reaction flask, add 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.0 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (0.01 eq).

-

Purge the flask with nitrogen.

-

Add anhydrous dioxane.

-

Heat the mixture to reflux under a nitrogen atmosphere for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Extract the residue with petroleum ether and purify by column chromatography to obtain 1-Boc-pyrazole-4-boronic acid pinacol ester.[8]

Forced Degradation Study Protocol

This protocol is based on ICH guidelines for forced degradation studies.[9][10][11][12][13]

Objective: To identify potential degradation products and degradation pathways of Boc-protected pyrazole boronic acid under various stress conditions.

Materials:

-

Boc-protected pyrazole boronic acid

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV/PDA detector and/or a mass spectrometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the Boc-protected pyrazole boronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

-

Follow the same temperature and time point conditions as for acid hydrolysis.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and analyze at various time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

-

Analyze the samples after a defined exposure period.

-

-

Analysis:

Visualizations

Logical Relationship: Stability and Degradation Pathways

Caption: Predicted degradation pathways of Boc-protected pyrazole boronic acid under various stress conditions.

Experimental Workflow: Forced Degradation Study

Caption: A generalized workflow for conducting a forced degradation study of a drug substance.

Conclusion

Boc-protected pyrazole boronic acids are valuable intermediates in pharmaceutical research. While direct, comprehensive structural and stability data are not extensively published, a strong understanding of their behavior can be derived from the well-documented chemistry of their constituent functional groups. The Boc group provides a reliable protecting strategy, though its lability to acid and heat must be considered in synthetic planning and compound handling. The boronic acid moiety, while enabling versatile cross-coupling chemistry, is susceptible to oxidation and requires careful handling and storage, often in a more stable esterified form. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous stability assessment of this important class of molecules, facilitating their successful application in the development of new therapeutics.

References

- 1. 1-Boc-pyrazole-4-boronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biomedres.us [biomedres.us]

- 11. ajrconline.org [ajrconline.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid: Commercial Availability, Properties, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. The document details its commercial availability, physicochemical properties, and provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of drug discovery and development.[1][2]

Introduction

This compound (CAS No. 1217500-54-3) is a heterocyclic boronic acid derivative that has gained significant attention in the pharmaceutical and material science sectors.[1] The pyrazole motif is a well-established pharmacophore present in numerous therapeutic agents, and the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, making it a highly valuable reagent for the synthesis of complex molecular architectures.

Commercial Availability

This compound is readily available from several chemical suppliers. The typical purity of the commercially available compound is ≥95-97%. It is generally supplied as a solid and requires storage in a freezer at -20°C, sealed from moisture to ensure its stability.[4][5][6] Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | CIAH991799D6 | 97% | Inquire for details |

| BLDpharm | BD209133 | 95% | Inquire for bulk quantities |

| ChemScene | CS-0040544 | ≥97% | 250 mg, 500 mg, 1 g, 5 g, 10 g |

| Oakwood Chemical | - | 95% | Inquire for details |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 1217500-54-3[4][5][6] |

| Molecular Formula | C₈H₁₃BN₂O₄[4][5] |

| Molecular Weight | 212.01 g/mol [5] |

| Physical Form | Solid[4] |

| Boiling Point | 374.1 ± 52.0 °C at 760 mmHg[4] |

| Storage Temperature | -20°C[4][5] |

| Storage Conditions | Sealed storage, away from moisture[4][5] |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures. This reaction is a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.[3][7] These structures are pivotal in the development of new pharmaceutical agents and functional materials.[1][2]

Below is a diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if necessary, e.g., triphenylphosphine)

-

Base (e.g., aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., n-propanol, toluene, dioxane, or DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Activated charcoal (optional)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the chosen solvent.

-

Degassing: Stir the mixture for 15 minutes to allow for the dissolution of the solids. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Addition of Catalyst and Base: To the degassed solution, add the palladium catalyst (0.01-0.05 eq), ligand (if used), and the aqueous base solution (e.g., 2M Na₂CO₃, 2-3 eq).[7]

-

Reaction: Heat the reaction mixture to reflux under a nitrogen or argon atmosphere until the reaction is complete, as monitored by TLC or LC-MS (typically 1-12 hours).[7]

-

Workup:

-

Cool the reaction mixture to room temperature and add deionized water.[7]

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[7]

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2x).[7]

-

Combine the organic extracts and wash them sequentially with water and brine.[7]

-

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. If the solution is colored, it can be stirred with activated charcoal for 10 minutes.[7] Filter the mixture to remove the drying agent and charcoal.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of complex organic molecules. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of C-C bonds, which is of paramount importance in the fields of drug discovery and materials science. The information and protocols provided in this guide are intended to facilitate the successful application of this valuable reagent in research and development endeavors.

References

The Chemical Versatility of N-Boc-pyrazol-5-ylboronic Acid: A Technical Guide for Researchers

For researchers, medicinal chemists, and professionals in drug development, N-Boc-pyrazol-5-ylboronic acid stands as a critical building block. Its unique combination of a protected pyrazole ring and a versatile boronic acid moiety makes it an invaluable tool in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics. This technical guide delves into the core chemical reactivity of N-Boc-pyrazol-5-ylboronic acid, providing detailed experimental protocols, quantitative data, and a visual representation of its application in synthetic workflows and its relevance to signaling pathways.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs that target a wide array of diseases, from cancer to inflammatory disorders.[1][2] The boronic acid functional group, especially when protected as a pinacol ester, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen is crucial, as it circumvents the challenges associated with the acidic N-H proton of unprotected pyrazoles, which can interfere with many standard palladium-catalyzed cross-coupling reactions.[4]

Core Reactivity: A Multi-faceted Synthetic Tool

The chemical reactivity of N-Boc-pyrazol-5-ylboronic acid is dominated by two primary transformations: palladium-catalyzed cross-coupling reactions at the boronic acid site and the deprotection of the N-Boc group to unveil the pyrazole N-H. This dual functionality allows for a modular and flexible approach to the synthesis of complex, substituted pyrazole derivatives.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is arguably the most important application of N-Boc-pyrazol-5-ylboronic acid, enabling the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or heteroaryl halides.[5][6] This reaction is a powerful method for constructing biaryl structures, which are common motifs in biologically active molecules.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | 1 (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |

| 3 | 4-Bromopyridine | XPhos Pd G2 (2) | - | K₃PO₄ | Toluene | 100 | 12 | 80-98 |

| 4 | 3-Chloroindazole | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | High |

Note: Yields are indicative and can vary based on the specific substrates and precise reaction conditions. Data compiled from analogous reactions in the literature.[7][8][9]

Chan-Lam Coupling: Forming Carbon-Nitrogen Bonds

While less common for boronic acids on electron-rich heterocycles, the Chan-Lam coupling offers a pathway to form C-N bonds, creating N-aryl pyrazoles.[6][10] This copper-catalyzed reaction couples the boronic acid with amines, amides, or other N-nucleophiles.[6][11]

Table 2: General Conditions for Chan-Lam N-Arylation

| Entry | N-Nucleophile | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 24-48 |

| 2 | Imidazole | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | Room Temp | 24 |

| 3 | Benzotriazole | Copper nanoparticles | K₂CO₃ | Ethanol | 80 | 6 |

Note: These are general conditions and optimization is often required for specific substrates.[11][12]

N-Boc Deprotection: Unveiling the Core Scaffold

The removal of the Boc group is a critical step in many synthetic sequences, allowing for further functionalization of the pyrazole nitrogen or to reveal the final, biologically active compound.[13] This is typically achieved under acidic conditions, although other methods exist.[14][15][16]

Table 3: Common Methods for N-Boc Deprotection

| Method | Reagent | Solvent | Temp (°C) | Time |

| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 h |

| 2 | Hydrochloric acid (HCl) | 1,4-Dioxane or Methanol | Room Temp | 1 - 4 h |

| 3 | Oxalyl Chloride | Methanol | Room Temp | < 4 h |

| 4 | Thermal | Boiling Water | 100 | Variable |

Note: The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.[1][13][17][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-Boc-pyrazol-5-ylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection with TFA

-

Dissolution: Dissolve the N-Boc protected pyrazole derivative in dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to yield the deprotected pyrazole. Further purification may be required.[16]

Visualization of Applications

The utility of N-Boc-pyrazol-5-ylboronic acid is best understood through visual representations of its role in synthetic strategies and its connection to biologically relevant targets.

Caption: A generalized experimental workflow for the synthesis of 5-arylpyrazoles.

Many pyrazole-containing molecules act as kinase inhibitors, modulating signaling pathways implicated in diseases like cancer and inflammation.[3][19][20] For instance, pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs), which are central to cytokine signaling.[21]

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Conclusion

N-Boc-pyrazol-5-ylboronic acid is a cornerstone reagent for the modern medicinal chemist. Its predictable and versatile reactivity in Suzuki-Miyaura couplings, combined with the straightforward removal of the Boc protecting group, provides a robust platform for the synthesis of a diverse range of pyrazole-containing compounds. The relevance of the pyrazole scaffold in targeting key signaling pathways underscores the continued importance of this building block in the development of next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this valuable synthetic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. | Semantic Scholar [semanticscholar.org]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. reddit.com [reddit.com]

- 18. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data for (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value |

| Chemical Name | (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid |

| CAS Number | 1217500-54-3 |

| Molecular Formula | C₈H₁₃BN₂O₄ |

| Molecular Weight | 212.01 g/mol |

| Physical Form | Solid |

| Storage Conditions | -20°C, sealed storage, away from moisture.[1] |

Spectroscopic Data Presentation

Quantitative spectroscopic data for this compound is not available in published literature or public spectral databases. The following tables are structured for the inclusion of experimental data upon acquisition.

Table 1: ¹H NMR Data (Expected)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Pyrazole H | |||

| Data not available | Pyrazole H | |||

| Data not available | B(OH)₂ | |||

| Data not available | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Data (Expected)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Boc) |

| Data not available | Pyrazole C-B |

| Data not available | Pyrazole C |

| Data not available | Pyrazole C |

| Data not available | C (CH₃)₃ (Boc) |

| Data not available | -C(C H₃)₃ (Boc) |

Table 3: FT-IR Data (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | O-H stretch (boronic acid) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (aliphatic) |

| Data not available | C=O stretch (Boc) |

| Data not available | C=N, C=C stretch (pyrazole) |

| Data not available | B-O stretch |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Assignment |

| Data not available | [M+H]⁺ or [M-H]⁻ |

| Data not available | [M-C₄H₈]⁺ (loss of isobutylene from Boc) |

| Data not available | [M-B(OH)₂]⁺ |

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Boronic acids can sometimes be challenging to analyze by NMR due to oligomerization; using a solvent like Methanol-d₄ can help by forming the dimethyl boronate ester in situ, often leading to sharper signals.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Integrate all peaks and determine coupling constants.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Attenuated Total Reflectance (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

3.3. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to Pyrazole Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyrazole boronic acids and their pinacol esters, versatile building blocks that have become indispensable in modern organic synthesis. We will delve into their synthesis, explore their critical role in cornerstone cross-coupling reactions, and highlight their application in the development of targeted therapeutics. This document is intended to serve as a practical resource, complete with detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key chemical and biological processes.

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after component in drug design.[3] Boronic acids and their corresponding esters are celebrated for their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] The fusion of these two entities in pyrazole boronic acids creates a powerful synthetic tool, enabling the precise and efficient incorporation of the pyrazole motif into complex molecular architectures.[4] These reagents are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]

Synthesis of Pyrazole Boronic Acids and Esters

The stable and more commonly used precursors in synthesis are the pyrazole boronic acid pinacol esters. Several methods exist for their preparation, with the choice of strategy often depending on the desired substitution pattern on the pyrazole ring.

Common Synthetic Routes:

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This is one of the most common and efficient methods. It involves the palladium-catalyzed cross-coupling of a halogenated pyrazole (typically bromo- or iodo-pyrazole) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[6] The reaction is typically catalyzed by a palladium complex like Pd(dppf)Cl₂ and requires a base, such as potassium acetate.[6]

-

Lithiation/Grignard Exchange and Borylation: This method involves the deprotonation of a pyrazole C-H bond using a strong base like n-butyllithium (n-BuLi), often at low temperatures, to form a lithiated intermediate.[7] This intermediate is then quenched with a boron electrophile, such as triisopropyl borate or isopropoxyboronic acid pinacol ester, to yield the boronic ester.[8] This approach is particularly useful for accessing specific regioisomers that may be difficult to obtain from halogenated precursors.[7]

Below is a generalized workflow for the synthesis of pyrazole boronic acid pinacol esters.

Applications in Cross-Coupling Reactions

Pyrazole boronic acids are premier reagents for transition metal-catalyzed cross-coupling reactions. Their stability and reactivity make them ideal partners for constructing complex biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of pyrazole boronic acids, facilitating the formation of a C-C bond between the pyrazole ring and an aryl or vinyl halide/triflate.[9][10] This reaction exhibits broad functional group tolerance and typically proceeds with high yields.[11][12]

The general catalytic cycle is depicted below:

The efficiency of the coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of various conditions reported for the Suzuki-Miyaura coupling of halopyrazoles.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Halopyrazoles

| Halopyrazole Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromopyrazole deriv. | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | >90 | [10] |

| 3-Chloroindazole | 5-Indole boronic acid | XPhos Pd G2 (P2) | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [10] |

| 4-Bromo-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | MW | 60-95 | [9] |

| 3-Bromopyrazole | Phenylboronic acid | XPhos Pd G1 (P1) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [10] |

| 5-(4-bromophenyl)-pyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 55-60 | [13] |

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming C-N bonds via the copper-catalyzed reaction of N-H containing heterocycles, like pyrazole, with boronic acids.[14][15] This reaction is attractive as it can often be performed under mild conditions, open to the air, offering a complementary approach to palladium-catalyzed N-arylations.[1]

The reaction generally involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated product.[1]

Table 2: Chan-Lam N-Arylation of Azoles with Arylboronic Acids

| Azole Substrate | Arylboronic Acid | Copper Source | Base / Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 3(5)-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ | NaOH | Methanol | RT | 85 | [14] |

| Pyrazole | p-Nitrophenylboronic acid | CuMeSal | K₂CO₃ | Methanol | 65 | 78 | [4] |

| Pyrazole | p-Methoxyphenylboronic acid | CuMeSal | K₂CO₃ | Methanol | 65 | 71 | [4] |

| Indazole | Various arylboronic acids | Cu(OAc)₂ | None | Dioxane | 100 | 45-70 | [16] |

Application in the Synthesis of Bioactive Molecules: The Case of Baricitinib

The utility of pyrazole boronic acids is powerfully demonstrated in the synthesis of targeted therapeutics. A prominent example is Baricitinib , an oral inhibitor of Janus kinase (JAK) 1 and 2, used for the treatment of rheumatoid arthritis.[17] The synthesis of Baricitinib critically employs the Michael addition of 1-(ethylsulfonyl)azetidin-3-yl)acetonitrile to pyrazole-4-boronic acid pinacol ester, followed by a Suzuki-Miyaura coupling.[18][19]

The workflow below illustrates a key fragment of the Baricitinib synthesis, highlighting the strategic use of the pyrazole boronic acid intermediate.

Signaling Pathway Context: JAK-STAT Pathway

Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors from the cell membrane to the nucleus, regulating genes involved in immunity and inflammation.[3][7][18] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.

Other Applications: Chemical Sensing

The inherent Lewis acidity of the boronic acid group and the rich coordination chemistry of the pyrazole ring make pyrazole boronic acids attractive candidates for the development of chemical sensors. Boronic acids are well-known for their ability to reversibly bind with diols, such as those found in saccharides.[20] This interaction can be transduced into a detectable signal (e.g., a change in fluorescence or color), forming the basis of glucose sensors. Furthermore, the pyrazole moiety can act as a binding site for metal ions, and when combined with a boronic acid reporter, can be used to design selective sensors for environmentally or biologically important analytes.[5]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates and laboratory conditions.

Protocol 1: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Adapted from patent literature.[6]

Materials:

-

1-Boc-4-bromopyrazole (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 eq)

-

Potassium acetate (KOAc) (2.0 eq)

-

Dioxane (anhydrous)

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add 1-Boc-4-bromopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous dioxane to the flask.

-

De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and stir for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product. The Boc protecting group can be subsequently removed under acidic conditions or by heating.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole

Adapted from Jedinák et al.[9] and others.[10]

Materials:

-

Halopyrazole (e.g., 4-bromopyrazole) (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/H₂O 4:1 or EtOH/H₂O)

Procedure:

-

In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine the halopyrazole, arylboronic acid, palladium catalyst, and base.

-

Add the solvent system.

-

Thoroughly de-gas the mixture.

-

Heat the reaction to the desired temperature (e.g., 90-100 °C, or using microwave irradiation) and stir for the required time (typically 6-24 hours).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography or recrystallization.

Conclusion and Future Outlook

Pyrazole boronic acids and their esters are firmly established as versatile and powerful reagents in organic synthesis. Their application in Suzuki-Miyaura and Chan-Lam couplings has streamlined the synthesis of countless complex molecules for the pharmaceutical and materials science industries. The successful application of these building blocks in the synthesis of drugs like Baricitinib underscores their immense value. Future research will likely focus on developing more sustainable and efficient catalytic systems, expanding the scope of accessible pyrazole boronic acid isomers, and exploring their application in other areas of chemistry, including the development of novel sensors and functional materials.

References

- 1. Pyrazol boronic acid synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1H-Pyrazole-3-boronic acid pinacol ester, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Pyrazoleboronic Acid Pinacol Ester For Baricitinib CAS 269410-08-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]

- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 18. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]

- 19. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

- 20. Pyrazole synthesis [organic-chemistry.org]

(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic Acid: A Comprehensive Technical Guide on Safety and Handling for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

(December 26, 2025) - (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility in constructing complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents, makes a thorough understanding of its properties, safety, and handling protocols essential for researchers. This guide provides an in-depth overview of this versatile reagent, including its physicochemical characteristics, detailed safety information, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and an illustration of a relevant biological signaling pathway.

Core Properties and Specifications

This compound is a solid organic compound valued for its role as a synthetic intermediate. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 1217500-54-3 | [1][2] |

| Molecular Formula | C₈H₁₃BN₂O₄ | [2] |

| Molecular Weight | 212.01 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [2] |

| Boiling Point | 374.1 ± 52.0 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C, sealed, away from moisture | [1][2] |

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and an irritant. The following table summarizes its hazard and precautionary statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Damage/Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

Data compiled from multiple supplier safety data sheets.[1][3]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Wash off with plenty of water. If skin irritation occurs, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Application in the Synthesis of Kinase Inhibitors: A Representative Experimental Protocol

The pyrazole moiety is a common scaffold in the development of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. This compound is an essential reagent for introducing this scaffold via Suzuki-Miyaura cross-coupling reactions.

Below is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide to form a key intermediate in the synthesis of a kinase inhibitor, such as the p38 MAPK inhibitor TAK-715.

Reaction Scheme:

Materials:

-

This compound (1.2 equivalents)

-

Heteroaryl halide (e.g., 2-chloro-4-(substituted)-thiazole) (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (0.05 equivalents)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF), or Toluene/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

-

Add the anhydrous, degassed solvent (10 mL) to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

Role in Drug Development: Inhibition of the p38 MAPK Signaling Pathway

The pyrazole scaffold, introduced using reagents like this compound, is a key component of numerous kinase inhibitors. One such example is the investigational drug TAK-715 , a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[4] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases, including rheumatoid arthritis.

The p38 MAPK Signaling Cascade and its Inhibition by TAK-715

The following diagram illustrates the simplified p38 MAPK signaling pathway and the mechanism of action of TAK-715.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of TAK-715.

TAK-715 acts as an ATP-competitive inhibitor, binding to the active site of p38 MAPK and preventing the phosphorylation of its downstream targets, thereby suppressing the inflammatory cascade.[1]

Experimental Workflow for Kinase Inhibitor Screening

The discovery and development of kinase inhibitors like TAK-715 involve a systematic screening process to identify and characterize potent and selective compounds. The following diagram outlines a typical experimental workflow.

Caption: General experimental workflow for the screening of kinase inhibitors.

This workflow begins with a high-throughput primary screen of a compound library to identify initial "hits." These hits are then subjected to more rigorous testing to determine their potency (IC50), efficacy in cell-based models, and selectivity against other kinases, ultimately leading to the selection and optimization of lead compounds for further development.

References

- 1. researchgate.net [researchgate.net]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing general solubility trends for analogous compounds, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating for screening and development in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group and the pyrazole moiety influence the molecule's polarity and hydrogen bonding capabilities, which in turn dictate its solubility profile.

General Solubility Characteristics of Boronic Acids

Data Presentation: Qualitative Solubility

In the absence of precise quantitative data for this compound, the following table provides an estimated qualitative solubility based on the general characteristics of similar boronic acid derivatives.

| Solvent Category | Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, THF, DMF, DMSO | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, facilitating the dissolution of the polar boronic acid functionality. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the boronic acid group. |

| Ethers | Diethyl ether, Dipropyl ether | Moderately Soluble | Ethers have moderate polarity and can act as hydrogen bond acceptors, leading to moderate solubility for many boronic acids.[2][4][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including boronic acids, due to their ability to form weak hydrogen bonds and dipole interactions.[2][4][5] |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents makes them poor solvents for polar boronic acids. |

| Aliphatic | Hexanes, Heptane, Methylcyclohexane | Insoluble | The significant difference in polarity between the boronic acid and these nonpolar solvents results in very low solubility.[2][4][5] |

Experimental Protocols: Determination of Solubility

A reliable method for determining the solubility of boronic acids is the dynamic method, which involves identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][3][4][5]

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (or visual inspection)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.[3]

-

Add a precise volume or weight of the desired organic solvent to achieve a known concentration or mole fraction.[3]

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.[3]

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath and begin stirring vigorously.[3]

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[3]

-

Continuously monitor the turbidity of the solution.[1] The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.[1][3]

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.[3]

-

Construct a solubility curve by plotting the dissolution temperature against the concentration or mole fraction of the solute.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the dynamic method.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures. Pyrazole moieties are prevalent in a vast array of biologically active compounds and approved drugs. The use of (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid as a building block in Suzuki-Miyaura coupling provides a versatile and efficient route to introduce a protected pyrazole ring, which can be subsequently deprotected to reveal the free N-H pyrazole, a common pharmacophore.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances the stability of the boronic acid and prevents unwanted side reactions.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Applications in Drug Discovery

The synthesis of 5-aryl-1H-pyrazoles is of significant interest in drug discovery due to the prevalence of this scaffold in a wide range of therapeutic agents. These compounds have shown diverse pharmacological activities, including but not limited to:

-

Oncology: As inhibitors of various kinases and other cancer-related targets.

-

Inflammation: As selective COX-2 inhibitors for the treatment of arthritis and pain.

-

Infectious Diseases: Exhibiting antibacterial and antiviral properties.

-

Neurological Disorders: Acting on receptors and enzymes in the central nervous system.